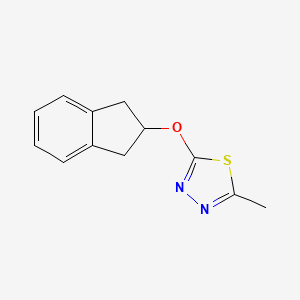
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2416235-90-8 . It has a molecular weight of 200.97 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-2,2-difluorocyclopropane-1-carboxylic acid . The InChI code is 1S/C4H3BrF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid:
Organic Synthesis
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid: is a valuable intermediate in organic synthesis. Its unique structure, featuring both bromine and fluorine atoms, allows for the creation of complex molecules through various substitution and addition reactions. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modifications are crucial .
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop new drugs. The presence of fluorine atoms can significantly alter the biological activity of molecules, enhancing their metabolic stability and bioavailability. Researchers utilize 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid to design and synthesize potential therapeutic agents targeting various diseases .
Material Science
This compound is also explored in material science for the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as increased durability, thermal stability, and resistance to chemical degradation .
Agrochemical Research
In agrochemical research, 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid is used to synthesize new pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy and environmental stability of these compounds, leading to more effective and sustainable agricultural practices .
Fluorine Chemistry
Fluorine chemistry is a specialized field where this compound plays a significant role. The introduction of fluorine atoms into organic molecules can drastically change their physical and chemical properties. Researchers use 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid to study these effects and develop new fluorinated compounds for various applications .
Radiolabeling
In the field of radiolabeling, this compound can be used to introduce radioactive isotopes into molecules for imaging and diagnostic purposes. The presence of bromine allows for easy substitution with radioactive isotopes, making it a valuable tool in medical imaging and research .
Environmental Chemistry
Environmental chemists utilize 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid to study the behavior and fate of fluorinated compounds in the environment. Understanding how these compounds interact with natural systems is crucial for assessing their impact and developing strategies for pollution control .
Chemical Biology
In chemical biology, this compound is used to probe biological systems and study the interactions between small molecules and biological macromolecules. Its unique structure allows for the design of probes that can selectively interact with specific targets, aiding in the elucidation of complex biological processes .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXRZIRNWKGADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)
